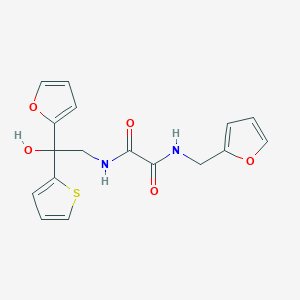

N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide” is a compound that has been mentioned in the context of being a novel IL-2/IL-15 Receptor antagonist . These compounds are inhibitors of the interactions of IL-2/15 to IL-2/15Rβ and are useful in the treatment of autoimmune and inflammatory diseases and graft rejection .

Chemical Reactions Analysis

This compound is an inhibitor of the interactions of IL-2/15 to IL-2/15Rβ . This suggests that it may interact with these receptors in a way that prevents them from functioning normally, which could have therapeutic effects in the treatment of certain diseases .Scientific Research Applications

Organic Synthesis and Catalysis

The synthesis and applications of N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide and its derivatives have been explored in the context of organic synthesis and catalysis. For instance, the photoinduced direct oxidative annulation of related furan and thiophene derivatives represents a transition-metal-free approach to construct highly functionalized polyheterocyclic compounds. This methodology highlights the utility of these heteroaromatic compounds in synthesizing complex molecular architectures without the need for expensive metals or oxidants (Jin Zhang et al., 2017). Additionally, the copper-catalyzed coupling reactions of (hetero)aryl chlorides and amides facilitated by N,N'-bis(thiophen-2-ylmethyl)oxalamide showcase the compound's role in enhancing catalytic efficiency, broadening the scope of substrates amenable to Goldberg amidation (Subhadip De et al., 2017).

Materials Science and Polymer Chemistry

In materials science, derivatives of furan and thiophene have been incorporated into the backbone of conducting polymers, demonstrating the potential of these heterocycles in the development of electrochromic materials and devices. The synthesis and characterization of bis(2-(3,4-ethylenedioxy)thiophene)-based monomers, for example, highlight the low oxidation potentials and stable conducting states of these polymers, essential properties for their application in electronic and photonic devices (G. Sotzing et al., 1996). Furthermore, enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan demonstrates the incorporation of furan derivatives into sustainable materials, indicating a promising route towards environmentally friendly polymer production (Yi Jiang et al., 2014).

Photophysical Studies

The study of molecular interactions and photophysical properties of aromatic amino ketones containing furan and thiophene rings sheds light on the solvatochromic, crystallochromic behaviors of these compounds. Research in this area provides insight into how the electronic structures of furan and thiophene derivatives influence their optical properties, which is crucial for designing materials with specific light-absorption or emission characteristics (Mohamed El-Sayed et al., 2003).

Mechanism of Action

The mechanism of action of this compound appears to involve inhibition of the interactions of IL-2/15 to IL-2/15Rβ . This could potentially disrupt the signaling pathways associated with these receptors, which may help to alleviate symptoms of autoimmune and inflammatory diseases and prevent graft rejection .

Future Directions

The future directions for research on this compound could involve further exploration of its potential uses in treating autoimmune and inflammatory diseases and preventing graft rejection . This could include preclinical studies to better understand its mechanism of action, followed by clinical trials to evaluate its safety and efficacy in humans.

properties

IUPAC Name |

N'-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-N-(furan-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5S/c20-15(18-10-12-4-1-7-23-12)16(21)19-11-17(22,13-5-2-8-24-13)14-6-3-9-25-14/h1-9,22H,10-11H2,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUFLFKNNVJRXQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chlorophenyl)-5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2776080.png)

![methyl 3-methyl-4-[N-(propan-2-yl)6-chloropyridine-3-amido]benzoate](/img/structure/B2776084.png)

![N-[cyano(2-fluorophenyl)methyl]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2776085.png)

![(Z)-1-benzyl-3-(((3,4-dimethoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2776095.png)

![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-3-carboxamide](/img/structure/B2776098.png)

![2-[2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2776099.png)

![(2Z)-2-[(4-carbamoylphenyl)imino]-7-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2776101.png)